molecular formula C12H14F3NO B1609681 N-tert-butyl-3-(trifluoromethyl)benzamide CAS No. 340136-34-7

N-tert-butyl-3-(trifluoromethyl)benzamide

Cat. No. B1609681
M. Wt: 245.24 g/mol
InChI Key: ZRYOHEVXEOPFNA-UHFFFAOYSA-N
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Description

“N-tert-Butyl-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 340136-34-7 . It has a molecular weight of 245.24 and its IUPAC name is N-(tert-butyl)-3-(trifluoromethyl)benzamide .


Molecular Structure Analysis

The molecular formula of “N-tert-butyl-3-(trifluoromethyl)benzamide” is C12H14F3NO . The InChI code for this compound is 1S/C12H14F3NO/c1-11(2,3)16-10(17)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) .

Scientific Research Applications

1. Synthesis of N-trifluoromethyl Compounds

  • Application Summary: N-tert-butyl-3-(trifluoromethyl)benzamide is used in the synthesis of N-trifluoromethyl compounds. This method introduces CF3 groups on a large variety of secondary amines .
  • Methods of Application: The exact experimental procedures are not provided in the source, but it mentions the development of a synthetic method to substitute amine hydrogen atoms with CF3 groups .
  • Results or Outcomes: The method was demonstrated by obtaining crystalline tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate, a compound that previously only had been obtained as an oil .

2. Pharmaceutical Applications

  • Application Summary: The N-tert-butyl amide group, which is present in N-tert-butyl-3-(trifluoromethyl)benzamide, is found in many drugs such as finasteride, nelfinavir, and CPI-1189 .
  • Results or Outcomes: Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .

3. Site-Selective C-H Xanthylation

  • Application Summary: This compound is used as a reagent for site-selective, intermolecular C-H xanthylation of alkanes . This process leads to the rapid diversification of otherwise inert C-H bonds .
  • Methods of Application: The exact experimental procedures are not provided in the source, but it involves the use of this compound as a reagent in the xanthylation process .
  • Results or Outcomes: The method allows for the rapid diversification of otherwise inert C-H bonds .

4. Trifluoromethyl Group-Containing Drugs

  • Application Summary: The trifluoromethyl (TFM, -CF3) group, which is present in N-tert-butyl-3-(trifluoromethyl)benzamide, is found in many FDA-approved drugs . This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Methods of Application: The exact methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

5. Use in the Synthesis of Other Compounds

  • Application Summary: N-tert-butyl-3-(trifluoromethyl)benzamide is used in the synthesis of other compounds .
  • Methods of Application: The exact experimental procedures are not provided in the source .
  • Results or Outcomes: The product details and its uses are not provided in the source .

6. Use in the Synthesis of FDA-Approved Drugs

  • Application Summary: The trifluoromethyl (TFM, -CF3) group, which is present in N-tert-butyl-3-(trifluoromethyl)benzamide, is found in many FDA-approved drugs . This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Methods of Application: The exact methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Safety And Hazards

“N-tert-butyl-3-(trifluoromethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

While specific future directions for “N-tert-butyl-3-(trifluoromethyl)benzamide” are not available, it’s worth noting that similar compounds have been used for site-selective, intermolecular C-H xanthylation of alkanes, leading to the rapid diversification of otherwise inert C-H bonds . This suggests potential applications in the field of organic synthesis.

properties

IUPAC Name

N-tert-butyl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-11(2,3)16-10(17)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYOHEVXEOPFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431219
Record name N-tert-butyl-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-3-(trifluoromethyl)benzamide

CAS RN

340136-34-7
Record name N-tert-butyl-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To tert-butylamine (2.0 eq) in 75 mL of benzene is added 3-trifluoromethylbenzoyl chloride (1.0 eq). The temperature is maintained below 15° C. during the addition and then the reaction mixture is allowed to warm to ambient temperature and stirred for 3 hours. The solvent is then stripped and the residue is dissolved in 75 mL of dichloromethane. This solution is washed with 5% hydrochloride acid (2×75 mL), water (2×75 mL), dried over MgSO4 and then the solvent is removed in vacuo to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Yu, T Zhang, HB Jalani, X Dong, H Lu, G Li - Organic letters, 2018 - ACS Publications
A new strategy for the sequential formation of aryl and amidyl C–N bonds is reported. Using trichloroethoxysulfonyl azide as a bifunctional nitrogen source, Ir-catalyzed aryl C–H …
Number of citations: 17 pubs.acs.org
SS Bera, S Debbarma, AK Ghosh… - The Journal of …, 2017 - ACS Publications
Hydroarylation of internal alkynes by cost-effective Co III -catalysis, directed by N-tert-butyl amides, is achieved to avail mono- or dihydroarylated amide products selectively in an atom …
Number of citations: 43 pubs.acs.org

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